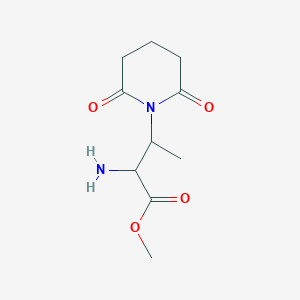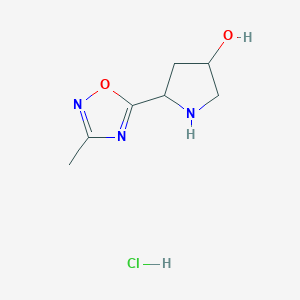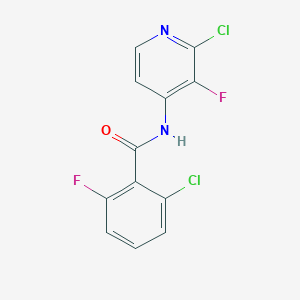![molecular formula C12H14N2O B1433143 10,13-Diazatricyclo[7.4.1.0,5,14]tetradeca-5,7,9(14)-trien-11-one CAS No. 1427379-28-9](/img/structure/B1433143.png)
10,13-Diazatricyclo[7.4.1.0,5,14]tetradeca-5,7,9(14)-trien-11-one
Übersicht
Beschreibung
10,13-Diazatricyclo[7.4.1.0,5,14]tetradeca-5,7,9(14)-trien-11-one is a chemical compound with the IUPAC name 3,4-dihydronaphtho[1,8-ef][1,4]diazepin-2(1H)-one . It has a molecular weight of 198.22 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H10N2O/c15-11-7-13-9-5-1-3-8-4-2-6-10(14-11)12(8)9/h1-6,13H,7H2,(H,14,15) . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound has a molecular weight of 198.22 . It is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Analgesic Activity and Synthesis
- A study by Gein et al. (2018) focused on the analgesic activity of certain derivatives of the compound, highlighting their potential in pain relief with low acute toxicity.
- The work of Cheng et al. (2012) demonstrated a one-pot synthesis method under microwave irradiation, indicating an efficient approach to producing these compounds.
Crystal Structure and Conformation
- Magerramov et al. (2010) explored the crystal structure of a derivative, providing insights into its conformation properties.
- Research by Balázs et al. (1999) investigated the stereochemistry and conformational behavior of diazatricyclic compounds, contributing to the understanding of their structural dynamics.
Chemical Properties and Reactions
- A study by Salehi et al. (2006) presented an environmentally friendly synthesis method and discussed the fragmentation pathways of the compound.
- Tamayo et al. (2005) synthesized fluorescent devices for protons and metal ions using macrocycles related to the compound, showing its potential in chemical sensing.
Antimicrobial Properties
- Research by Balaji et al. (2015) synthesized derivatives and tested their antimicrobial efficacy, indicating the compound's potential in antibacterial applications.
Structural Analysis
- Garraza et al. (2019) conducted a structural analysis of cloxazolam, a prodrug related to the compound, highlighting its pseudosymmetry properties.
Complexation and Photophysical Studies
- Tamayo et al. (2007) explored the complexation properties of related macrocyclic ligands with Hg(II), providing insights into the compound's interaction with metal ions.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Various precautionary measures are recommended when handling this compound .
Eigenschaften
IUPAC Name |
10,13-diazatricyclo[7.4.1.05,14]tetradeca-5(14),6,8-trien-11-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c15-11-7-13-9-5-1-3-8-4-2-6-10(14-11)12(8)9/h2,4,6,9,13H,1,3,5,7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABRFGHAQPJMYTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=C(C1)C=CC=C3NC(=O)CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




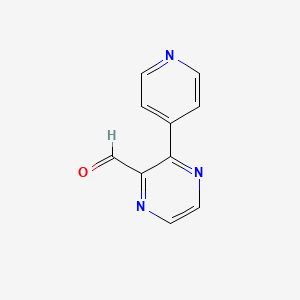

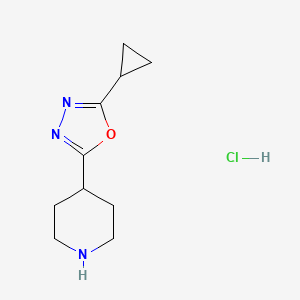
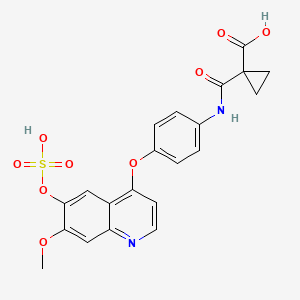

![3-[1-(Oxan-4-yl)-1H-pyrazol-5-yl]piperidine](/img/structure/B1433074.png)
![1-[2-(2,4-Dimethylphenyl)sulfonylphenyl]piperazine](/img/structure/B1433075.png)
